molecular formula C11H11N3O2 B1432597 methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate CAS No. 1511343-77-3

methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B1432597
CAS No.: 1511343-77-3
M. Wt: 217.22 g/mol
InChI Key: FKTIGOMNHOVPMY-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a pyridine ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate hydrazine derivatives with β-keto esters, followed by cyclization and esterification reactions. One common method involves the reaction of 4-pyridinecarboxaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the pyrazole ring. The final step involves esterification with methanol under acidic conditions to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The process may also involve purification steps such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridine ring and a carboxylate ester group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-methyl-5-pyridin-4-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10(11(15)16-2)7-9(13-14)8-3-5-12-6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTIGOMNHOVPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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